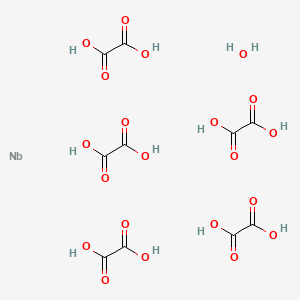

niobium;oxalic acid;hydrate

Description

Significance of Niobium(V) Oxalate (B1200264) Hydrate (B1144303) as a Precursor Compound

Niobium(V) oxalate hydrate serves as a foundational component for developing advanced materials. Its utility is particularly notable in the synthesis of niobium oxide-based superconductors, which are essential for energy storage and transmission technologies. Furthermore, it facilitates the creation of porous niobium oxide nanocomposites, enhancing material performance in diverse applications.

The compound's water solubility is a key advantage, enabling uniform distribution of niobium within material matrices. This homogeneity is crucial for minimizing electric losses and maximizing magnetic conductivity in electronic components. samaterials.com In the production of ferrites, the introduction of niobium ions from water-soluble niobium oxalate leads to improved performance by reducing energy loss at high frequencies, a critical factor in electronics and communication technologies. samaterials.com

The thermal decomposition of niobium(V) oxalate hydrate yields crystalline niobium pentoxide (Nb₂O₅) at temperatures ranging from 450 to 1100°C. This process is fundamental to producing various niobium-based materials. For instance, the controlled decomposition of ammonium (B1175870) niobate(V) oxalate hydrate, a related compound, is a primary route for synthesizing Nb₂O₅, which is used in high-dielectric constant capacitors. samaterials.com The ability to form stable complexes allows for its use in creating photocatalysts for environmental remediation and solar fuel production.

Historical Context of Niobium Oxalate Complex Chemistry Research

The study of niobium oxalate complexes dates back to the early 20th century. One of the earliest syntheses of a niobium oxalate compound was reported by F. Russ in 1902, although the product contained significant impurities. google.com Later, in the 1960s, researchers like Lapitskii and his colleagues synthesized niobium oxalate complexes by reacting hydrated niobium oxide with oxalic acid and ammonium hydroxide (B78521). google.comgoogle.com

A significant area of study has been the thermal decomposition of these complexes. Research on monohydrated ammonium oxotris(oxalate)niobate, (NH₄)₃NbO(C₂O₄)₃·H₂O, has shown that it decomposes in a stepwise manner, releasing gases like CO, CO₂, NH₃, and water. researchgate.netscielo.br This decomposition initially renders the atomic structure amorphous before it crystallizes into orthorhombic and monoclinic forms of niobium pentoxide. researchgate.netscielo.br The oxalate ion, a bidentate chelating ligand, is known to form various complexes with niobium, which can be obtained by dissolving hydrated niobium oxide in an aqueous oxalic acid solution. scielo.br The first of these complexes were derived from alkali metals and were named based on the number of oxalate groups attached to the niobium ion. scielo.br

The structure of these complexes has also been a subject of investigation. For example, the structure of monohydrated ammonium oxotris(oxalate) niobate was determined to feature a seven-coordinated niobium atom, forming a pentagonal bipyramid with three oxalate groups and one oxygen atom. scielo.br

Current Research Landscape and Future Directions in Niobium(V) Oxalate Hydrate Studies

Current research on niobium(V) oxalate hydrate and its derivatives is vibrant and focused on a variety of applications, particularly in catalysis and energy storage. As a precursor, it is instrumental in synthesizing niobium-based catalysts for organic reactions like oxidation and hydrogenation. samaterials.com These catalysts are valued for their activity in both acid-catalyzed processes and oxidation reactions. samaterials.com The soluble nature of niobium oxalate allows for its integration with other metal compounds, leading to more reactive and stable catalysts. samaterials.com

In the field of energy, materials derived from niobium oxalate are being explored for their potential in lithium-ion batteries and electrocatalysis. For example, Nb₂O₅ coatings, synthesized from niobium oxalate precursors, have been shown to improve the cyclic stability and reduce voltage decay in lithium-rich cathode materials. sigmaaldrich.comsigmaaldrich.com Furthermore, nanostructured niobium carbonitrides, also prepared from niobium oxalate-based precursors, are being investigated as electrocatalyst supports in fuel cells and other energy conversion devices. sigmaaldrich.comsigmaaldrich.com

Future research is likely to continue exploring the versatility of niobium(V) oxalate hydrate as a precursor for novel materials. The development of more efficient photocatalysts for environmental applications and the synthesis of advanced materials for next-generation energy storage systems are promising avenues. samaterials.com The ability to precisely control the structure and properties of niobium-based materials through the careful decomposition of oxalate precursors will remain a key area of investigation.

Detailed Research Findings

Recent studies have highlighted the multifaceted applications of niobium oxalate-derived materials.

Catalysis: Niobium oxide-based catalysts, derived from niobium oxalate, are crucial in various chemical processes where niobium can act as an active phase, a catalytic support, or a promoter. samaterials.com The water-solubility of niobium oxalate facilitates the creation of highly reactive and stable multi-metal catalysts. samaterials.com

Energy Storage: In a 2023 study, Nb₂O₅ coatings derived from niobium oxalate were found to significantly enhance the performance and longevity of lithium-rich cathode materials for lithium-ion batteries. sigmaaldrich.comsigmaaldrich.com Another study in 2024 focused on the synthesis of nanostructured niobium and titanium carbonitrides from their respective oxalate precursors for use as durable electrocatalyst supports. sigmaaldrich.comsigmaaldrich.com

Synthesis and Decomposition: The synthesis of the related ammonium niobate(V) oxalate hydrate often involves reacting niobium pentachloride with oxalic acid in an aqueous medium. The thermal decomposition of ammonium oxotris(oxalate)niobate monohydrate proceeds in distinct stages, with the release of water and the decomposition of oxalate groups occurring at specific temperature ranges, ultimately yielding pure Nb₂O₅ at around 630°C. wikipedia.org

Data Tables

Table 1: Applications of Niobium(V) Oxalate Hydrate Derived Materials

| Application Area | Description | Impact |

|---|---|---|

| Superconductors | Synthesis of high-temperature superconductors. | Improved energy storage and transmission. |

| Nanocomposites | Creation of porous niobium oxide nanocomposites. | Enhanced material performance in various applications. |

| Catalysis | Precursor for niobium-based catalysts. | Facilitates photocatalysis and other chemical reactions. samaterials.com |

| Energy Storage | Used in TiO₂@Nb₂O₅ lithium-ion battery anodes. | Improved battery performance. |

| Doped Metal Oxides | Homogeneous doping in mixed-metal systems. | Tailored electronic and optical properties. |

Table 2: Thermal Decomposition of Ammonium Niobate(V) Oxalate Hydrate Complexes

| Compound | Decomposition Temperature (°C) | Final Product | Reference |

|---|---|---|---|

| NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O | 125 (water loss), 260–630 (oxalate decomposition) | Nb₂O₅ | wikipedia.org |

| (NH₄)₃NbO(C₂O₄)₃·H₂O | Stepwise decomposition | Orthorhombic and monoclinic Nb₂O₅ | researchgate.netscielo.br |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12NbO21 |

|---|---|

Molecular Weight |

561.10 g/mol |

IUPAC Name |

niobium;oxalic acid;hydrate |

InChI |

InChI=1S/5C2H2O4.Nb.H2O/c5*3-1(4)2(5)6;;/h5*(H,3,4)(H,5,6);;1H2 |

InChI Key |

CRIYBCSTIVPHBQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Nb] |

Origin of Product |

United States |

Synthetic Methodologies for Niobium V Oxalate Hydrate Complexes

Laboratory-Scale Preparation Techniques

Conventional laboratory synthesis of niobium(V) oxalate (B1200264) hydrate (B1144303) primarily relies on the reaction between a suitable niobium precursor and oxalic acid in an aqueous environment, followed by crystallization.

Aqueous Dissolution and Crystallization Methods

A common laboratory method involves the direct precipitation of niobium(V) oxalate hydrate from an aqueous solution. In this technique, a niobium precursor is dissolved in an aqueous solution of oxalic acid. samaterials.com The subsequent evaporation of the solvent induces the crystallization of the niobium oxalate complex. The resulting crystals are then separated by filtration, washed, and dried under controlled conditions to yield the final product.

Another approach involves a dissolution-crystallization mechanism where the niobium precursor is first dissolved in a hot oxalic acid solution. Subsequent cooling of the solution, sometimes with pH adjustment, leads to the crystallization of the desired niobium oxalate hydrate.

Role of Precursor Niobium Compounds (e.g., NbCl₅, hydrated Nb₂O₅)

The choice of the niobium precursor significantly influences the reaction conditions and the properties of the synthesized niobium oxalate.

Niobium Pentachloride (NbCl₅): This is a frequently used precursor due to its reactivity. samaterials.com The synthesis involves dissolving NbCl₅ in water, which is an exothermic process, followed by the addition of oxalic acid. This method allows for a straightforward reaction to form the niobium oxalate complex in solution.

Hydrated Niobium Pentoxide (Nb₂O₅·nH₂O): Also known as niobic acid, hydrated niobium pentoxide is another common starting material. sci-hub.ruscielo.br Unlike the anhydrous form, hydrated Nb₂O₅ is more reactive and can be dissolved in aqueous solutions of oxalic acid, often with heating, to form the niobium oxalate complex. sci-hub.ruscielo.br This precursor is considered more convenient and safer to handle than niobium halides. sci-hub.ru Some methods describe the initial fusion of Nb₂O₅ with agents like potassium hydrogen sulfate (B86663) to increase its reactivity before dissolution in oxalic acid. scielo.brresearchgate.net

Influence of Molar Ratios and Reaction Conditions (e.g., Temperature, pH)

The precise control of reaction parameters is crucial for the successful synthesis of niobium(V) oxalate hydrate with desired characteristics.

Molar Ratios: The molar ratio of oxalic acid to the niobium precursor is a critical factor. For instance, a 1:3 molar ratio of NbCl₅ to oxalic acid is often employed to ensure the complete complexation of the niobium ions. A Chinese patent suggests a molar ratio of oxalic acid to niobium ranging from 1 to 10. google.com

Temperature: Reaction temperature affects both the dissolution of precursors and the stability of the resulting complex. For reactions involving NbCl₅, maintaining the temperature between 25–40°C is recommended to prevent premature decomposition. In methods using hydrated Nb₂O₅, heating to temperatures around 80-100°C is often necessary to facilitate the dissolution of the precursor in oxalic acid. google.com

pH: The pH of the solution can influence the speciation of niobium oxalate complexes in the aqueous phase. google.comlehigh.edu Adjusting the pH, often with ammonium (B1175870) hydroxide (B78521), can be used to induce crystallization. For example, one patented method adjusts the pH to 2.5–3.0 to crystallize ammonium niobium oxalate, which is then converted to niobium oxalate hydrate. It has been observed that at a pH above 4, polymerization can occur, leading to the precipitation of hydrated Nb₂O₅. google.com

Table 1: Influence of Precursors and Conditions on Niobium(V) Oxalate Hydrate Synthesis

| Precursor | Typical Method | Key Reaction Conditions | Notes |

|---|

| Niobium Pentachloride (NbCl₅) | Aqueous dissolution with oxalic acid | Molar Ratio (NbCl₅:Oxalic Acid): ~1:3 Temperature: 25–40°C | The reaction is exothermic. | | Hydrated Niobium Pentoxide (Nb₂O₅·nH₂O) | Dissolution in hot oxalic acid | Temperature: 80–110°C google.com pH Adjustment: Can be used to control crystallization | More reactive than anhydrous Nb₂O₅. sci-hub.ru |

Advanced Synthesis Approaches

To achieve greater control over the properties of niobium-based materials, advanced synthesis methods are employed, often using niobium(V) oxalate hydrate as a key starting material.

Sol-Gel Synthesis Routes utilizing Niobium(V) Oxalate Hydrate

The sol-gel process is a versatile "wet chemical" technique for producing solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). nih.gov Niobium(V) oxalate hydrate, particularly ammonium niobium oxalate, is a valuable precursor in sol-gel synthesis due to its solubility and ability to form homogeneous solutions. google.comcnr.itrsc.orgresearchgate.net

In a typical sol-gel route, ammonium niobium oxalate hydrate is dissolved in water. cnr.itrsc.org This approach is considered more sustainable as it avoids the use of hazardous precursors and organic solvents. cnr.itrsc.org The resulting sol can then be used to prepare various niobium-containing materials, such as mixed oxides, with a high degree of purity and controlled porosity. nih.govcnr.itresearchgate.net For instance, Nb₂O₅/SiO₂ mesoporous monoliths have been synthesized using ammonium niobium oxalate hydrate as both the niobium precursor and a porogenic agent. researchgate.netspringerprofessional.de This method allows for the creation of materials with high surface areas suitable for applications like catalysis.

Hydrothermal Synthesis for Controlled Crystallinity and Morphology

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. sci-hub.rursc.org This method is particularly effective for synthesizing crystalline materials with well-defined morphologies. cambridge.orgrsc.org

Ammonium niobium oxalate is frequently used as a precursor in the hydrothermal synthesis of niobium oxides. rsc.orgrsc.orgrsc.org The process typically involves dissolving ammonium niobium oxalate in deionized water and heating it in an autoclave at temperatures ranging from 175°C to 200°C. rsc.orgcambridge.org By controlling parameters such as temperature, reaction time, and the concentration of the niobium oxalate solution, it is possible to tune the particle size and shape of the resulting niobium oxide nanoparticles. cambridge.org For example, spiky niobium oxide nanoparticles, composed of a niobium oxide hydrate core and niobium pentoxide nanorods, have been synthesized via this method. cambridge.org Hydrothermal synthesis can yield layered-structure niobium oxides with high catalytic activity. rsc.orgrsc.org

Table 2: Comparison of Advanced Synthesis Methodologies

| Synthesis Method | Precursor Example | Typical Conditions | Key Advantages | Resulting Material Example |

|---|---|---|---|---|

| Sol-Gel | Ammonium niobium oxalate hydrate cnr.itrsc.org | Room temperature, aqueous medium cnr.itrsc.org | High purity, controlled porosity, energy-efficient nih.govcnr.it | Nb-P-Si mixed oxides, cnr.it Nb₂O₅/SiO₂ monoliths researchgate.netspringerprofessional.de |

| Hydrothermal | Ammonium niobium oxalate rsc.orgrsc.orgrsc.org | 175-200°C in an autoclave rsc.orgcambridge.org | Controlled crystallinity and morphology, tunable particle size cambridge.orgrsc.org | Spiky niobium oxide nanoparticles, cambridge.org layered niobium oxides rsc.orgrsc.org |

Microwave-Assisted Synthesis Methods

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing niobium(V) oxalate hydrate. This technique significantly reduces reaction times from hours to mere minutes. In a typical procedure, niobium pentachloride (NbCl₅) and oxalic acid are mixed in water and subjected to microwave irradiation in a specialized reactor. The mixture is heated to approximately 100°C for about 15 minutes. The rapid and uniform heating characteristic of microwave technology facilitates consistent nucleation, resulting in the formation of nanoparticles with a narrow size distribution, typically between 20 and 50 nanometers.

One of the primary advantages of this method over conventional heating is a substantial reduction in energy consumption, which can be as high as 80%. Furthermore, the rapid kinetics of the microwave-assisted process allow for improved stoichiometric control. This method is particularly favored in research applications for synthesizing nanoscale materials.

Another approach involves the use of ammonium niobium oxalate as a precursor in a microwave-assisted hydrothermal method. In this process, ammonium niobium oxalate is dissolved in distilled water, followed by the addition of hydrogen peroxide. cdmf.org.br The resulting solution is then heated in a microwave reactor at 140°C for 15 minutes. cdmf.org.brrsc.org This method has been shown to produce niobium pentoxide (Nb₂O₅) nanoparticles, demonstrating the versatility of microwave-assisted synthesis in creating various niobium-based nanomaterials. cdmf.org.brrsc.org The type of niobium precursor used, such as niobium ammoniacal oxalate versus niobium chloride, has been found to significantly influence the size and morphology of the resulting Nb₂O₅ nanoparticles. rsc.org

Industrial Production Processes for Niobium Oxalate

On an industrial scale, the production of niobium oxalate is primarily achieved through large-scale precipitation in continuous stirred-tank reactors (CSTRs). This process often begins with the digestion of a niobium precursor, such as niobium pentoxide (Nb₂O₅) or niobic acid, in a hot solution of oxalic acid. ceon.rsgoogle.com In one patented method, niobic acid is added to an oxalic acid solution with a concentration ranging from 200 to 1000 g/L, and the reaction is maintained at a temperature of 90–110°C for 10–30 minutes, or until the solution becomes clear. google.com The resulting solution is then cooled to induce crystallization, filtered, and the niobium oxalate product is dried. google.com

A common industrial practice involves dissolving niobium pentachloride in a recycled mother liquor that contains an excess of oxalic acid to minimize waste. The reaction is typically maintained at a temperature of 30°C, and the precipitated product is continuously removed using rotary vacuum filters. The final product is then dried using fluidized-bed dryers at 70°C, with a typical throughput of 1 to 5 tons per day.

Another significant industrial process involves the production of ammonium niobium oxalate (ANO), a water-soluble precursor for many niobium compounds. ceon.rsgoogle.com This process starts by dissolving a niobium precursor, like hydrated Nb₂O₅, in a solution of oxalic acid and ammonium oxalate. ceon.rs After dissolution, the solution is diluted and cooled to precipitate excess oxalic acid, which is then filtered and recycled. ceon.rsgoogle.com The filtrate is subsequently evaporated to an optimal density, and more ammonium salt is added. ceon.rsgoogle.com Further cooling leads to the crystallization of ammonium niobium oxalate, which is then filtered and dried. google.com This method produces a high-purity, stable, and water-soluble product. google.com

The following table provides a comparative analysis of different synthesis routes for niobium compounds, highlighting key performance metrics.

| Synthesis Method | Purity (%) | Yield (%) | Particle Size | Energy Use (kWh/kg) |

| Direct Precipitation | 95 | 90 | 50–100 µm | 12 |

| Hydrothermal | 98 | 85 | 10–20 µm | 18 |

| Sol-Gel | 99 | 75 | 20–50 nm | 25 |

| Microwave-Assisted | 97 | 88 | 20–50 nm | 8 |

| Data sourced from a comparative analysis of synthesis routes. |

Optimization Strategies and Process Considerations

The synthesis of niobium(V) oxalate hydrate requires careful control over various parameters to ensure high purity, desired crystal morphology, and environmentally sustainable production.

Impurity Control in Niobium(V) Oxalate Hydrate Synthesis

A significant challenge in the synthesis of niobium(V) oxalate hydrate, particularly when using niobium pentachloride as a precursor, is the presence of chloride residues. These impurities can negatively impact the performance of the final product, especially in catalytic applications. An effective method to mitigate this issue is to wash the synthesized product with ammonium oxalate solutions, which can reduce the chloride content to below 100 parts per million (ppm).

Another approach to avoid chloride contamination is to use alternative niobium precursors. For instance, starting with niobium oxide (Nb₂O₅) and dissolving it in hot oxalic acid, followed by ammonium-mediated crystallization, can eliminate chloride impurities. This method, which involves the formation and subsequent ion-exchange of ammonium niobium oxalate, can yield a product with 98% purity. The careful removal of oxalate residues is also crucial, especially when preparing materials for subsequent reactions where insoluble metal oxalates could precipitate. acs.org

Crystallization Kinetics and Control Mechanisms

The kinetics of crystallization play a crucial role in determining the particle size and morphology of the final product. The rate of crystallization can be significantly influenced by factors such as temperature, precursor concentration, and the presence of seed crystals.

Studies on the hydrothermal synthesis of niobium oxide nanoparticles from a niobium oxalate solution have demonstrated that the niobium concentration in the precursor solution can be used to tune the particle size. cambridge.org In one study, spiky niobium oxide nanoparticles with sizes ranging from 80 to 300 nm were synthesized by adjusting the niobium concentration in the oxalate solution. cambridge.org The morphology of the resulting materials, such as the formation of nanorods on the surface of spherical core particles, is also influenced by the presence of free oxalic acid ions in the starting solution. cambridge.org

Environmental Aspects and Sustainable Synthesis Practices

Modern chemical manufacturing places a strong emphasis on environmental sustainability. In the context of niobium oxalate synthesis, several practices can be implemented to minimize the environmental impact.

The treatment of waste streams is another important consideration. The neutralization of acidic wastewater with calcium hydroxide can precipitate calcium oxalate, which can then be filtered and potentially reused.

The development of "green" synthesis methods is an active area of research. samaterials.com This includes exploring the use of less hazardous solvents and reagents, as well as designing processes that are more energy-efficient. samaterials.comrsc.org The use of ammonium niobium oxalate, a stable and low-toxicity catalyst, in various organic syntheses exemplifies a move towards more sustainable chemical processes. researchgate.netrsc.org The goal is to develop production methods that are not only economically viable but also environmentally benign. samaterials.com

Structural Elucidation and Coordination Chemistry of Niobium V Oxalate Hydrate

Crystal Structure Analysis

The solid-state structure of niobium(V) oxalate (B1200264) hydrates reveals complex coordination environments and crystal packing, which are crucial for understanding their properties and reactivity.

Ammonium (B1175870) niobium oxalate hydrate (B1144303) is known to crystallize in a monoclinic crystal structure. google.com This has been confirmed by X-ray diffraction data. google.com For instance, the compound with the formula (NH₄)₃[NbO(C₂O₄)₃]·H₂O has its structure determined, revealing specific arrangements of the complex anion and the counter-ions. scielo.brrsc.org Another related compound, ammonium diaquadioxalatooxoniobate(V) dihydrate, also adopts a monoclinic space group. researchgate.net The monoclinic system is a common crystal structure for these types of coordination complexes. researchgate.net

A representative example of crystallographic data for a niobium oxalate complex is shown in the table below.

Table 1: Crystallographic Data for Ammonium Niobium Oxalate Hydrate| Parameter | Value |

|---|---|

| Chemical Formula | (NH₄)₃[NbO(C₂O₄)₃]·H₂O |

| Crystal System | Monoclinic |

| Coordination Geometry | Pentagonal Bipyramid |

Polymeric Structures and Interconnected Niobium Fragments

In the solid state, niobium oxalate complexes can form extended structures through various interactions. The crystal packing is often influenced by weak interactions, primarily hydrogen bonding, which can link the complex anions and cations into three-dimensional frameworks. researchgate.net For example, in the structure of ammonium diaquadioxalatooxoniobate(V) dihydrate, the complex anions [NbO(C₂O₄)₂(H₂O)₂]⁻, ammonium cations, and crystalline water molecules are packed in a three-dimensional arrangement. researchgate.net

Furthermore, oxalate ions can act as bridging ligands, connecting multiple metal centers. This is observed in heterometallic complexes where an oxalate group bridges a niobium center and another metal, creating one-dimensional polymeric motifs. researchgate.net The formation of niobium oxo clusters, such as {Nb₂O}, {Nb₄O₄}, and {Nb₈O₁₂} cores, demonstrates how niobium centers can interconnect through oxo bridges, forming larger fragments. nih.gov These fragments can be considered building blocks of more complex polymeric or network structures. nih.gov

The degree of hydration in niobium oxalate compounds is variable and plays a significant structural role. Water molecules can be found in two primary roles: as coordinated ligands directly bonded to the niobium center or as crystalline water molecules occupying spaces within the crystal lattice. researchgate.net

For example, in the complex anion [NbO(C₂O₄)₂(H₂O)₂]⁻, two water molecules are directly coordinated to the niobium atom, completing its coordination sphere. google.comresearchgate.net In compounds like NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O, there are both coordinated water molecules and additional water molecules of crystallization. researchgate.netwikipedia.org These water molecules are crucial for stabilizing the crystal structure through extensive hydrogen bonding networks with the oxalate ligands and ammonium cations. researchgate.net The thermal decomposition of these hydrates shows distinct steps, with the loss of hydration water typically occurring at lower temperatures (around 125°C for NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O) before the decomposition of the oxalate ligands. wikipedia.org

The table below lists various niobium oxalate hydrates with their reported water content.

Table 2: Examples of Niobium(V) Oxalate Hydrates| Compound Formula | Role of Water |

|---|---|

| (NH₄)₃[NbO(C₂O₄)₃]·H₂O | Crystalline Water |

| NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O (n=2 or 3) | Coordinated & Crystalline Water |

| Rb₃[NbO(C₂O₄)₃]·2H₂O | Crystalline Water |

| Sr₃[NbO(C₂O₄)₃]₂·8H₂O | Crystalline Water |

| Mg[NbO(C₂O₄)₂(H₂O)₂]₂·8H₂O | Coordinated & Crystalline Water |

Solution-Phase Speciation of Niobium Oxalate Complexes

The behavior of niobium oxalate in aqueous solution is complex, with an equilibrium of different ionic species whose relative concentrations are sensitive to conditions like pH and oxalate concentration. lehigh.eduacs.org

When niobium oxalate is dissolved in water, several ionic species are formed. google.com Raman spectroscopy studies have been instrumental in identifying these species. lehigh.eduresearchgate.net The primary species identified in acidic aqueous solutions include the bis(oxalato)oxoniobate(V) anion, [NbO(C₂O₄)₂]⁻, and its hydrated form, [NbO(C₂O₄)₂(H₂O)₂]⁻. google.comresearchgate.net The equilibrium between these two species is dependent on the pH of the solution as well as the concentration of niobium and oxalic acid. researchgate.net

At lower pH values (below 4.0), Raman spectra show bands characteristic of niobium coordinated to two or three oxalate groups. google.com In addition to the bis(oxalato) complexes, the tris(oxalato)oxoniobate(V) anion, [NbO(C₂O₄)₃]³⁻, has also been identified and isolated in various salts. researchgate.netwikipedia.org Studies also suggest the formation of hydrolyzed species like [NbO(OH)(C₂O₄)₂]²⁻ when the solid salts are dissolved in water. researchgate.net The stability of these oxalate complexes in solution prevents the precipitation of hydrated niobium oxide, which tends to occur at pH values above 4.0. google.comresearchgate.net

In aqueous oxalate solutions, the niobium(V) ion typically exhibits a coordination number of seven. researchgate.netresearchgate.net This seven-coordinate environment is consistently observed in the crystal structures of various niobium oxalate complexes and is believed to persist in solution. scielo.brresearchgate.net The coordination geometry is best described as a distorted pentagonal bipyramid. scielo.brresearchgate.netresearchgate.net

In the [NbO(C₂O₄)₂(H₂O)₂]⁻ complex, the equatorial plane of the bipyramid is formed by four oxygen atoms from the two bidentate oxalate groups and one oxygen from a water molecule. researchgate.net The axial positions are occupied by the terminal oxo-group (Nb=O) and the oxygen atom of the second water molecule. researchgate.net The Nb=O bond is characteristically short. researchgate.net Even in the tris(oxalato) complex, [NbO(C₂O₄)₃]³⁻, the niobium atom is heptacoordinated, with the three bidentate oxalate groups and the oxo-oxygen atom arranging into a pentagonal bipyramid. scielo.brresearchgate.net This seven-coordination is a stable and recurring structural motif for niobium(V) in the presence of oxalate ligands. researchgate.net

Influence of pH and Oxalic Acid Concentration on Species Distribution

The distribution of niobium oxalate species in aqueous solution is highly dependent on both the pH and the concentration of oxalic acid. lehigh.eduresearchgate.net These factors govern the equilibrium between different complex anions and the potential for hydrolysis and polymerization.

Raman spectroscopy studies have shown that in acidic solutions, two primary niobium oxalate species exist in equilibrium: [NbO(C₂O₄)₂(H₂O)₂]⁻ and [NbO(C₂O₄)₃]³⁻. researchgate.net The relative concentration of these species is a function of pH and oxalic acid concentration. lehigh.eduresearchgate.net

At low pH values (typically below 3.0), the dominant species are the niobium oxalate complexes. lehigh.eduresearchgate.net However, as the pH increases, hydrolysis becomes more prevalent, leading to the formation of different species. lehigh.edu Above pH 3.0, the niobium oxalate species begin to hydrolyze and polymerize, eventually precipitating as hydrated niobium pentoxide (Nb₂O₅·nH₂O). researchgate.net At pH values greater than 5.0, new Raman bands indicate the formation of hydrated Nb₂O₅. lehigh.edu

The concentration of oxalic acid also plays a critical role. While niobium oxalate has low solubility in water, the addition of oxalic acid significantly increases its solubility by favoring the formation of soluble oxalate complexes. lehigh.eduresearchgate.net However, at very high oxalic acid concentrations, both niobium oxalate and oxalic acid can precipitate from the solution. lehigh.eduresearchgate.net

The following table summarizes the general influence of pH on the dominant niobium species in an aqueous oxalate system:

| pH Range | Dominant Niobium Species | Observations |

| < 3.0 | [NbO(C₂O₄)₂(H₂O)₂]⁻ and [NbO(C₂O₄)₃]³⁻ | Stable niobium oxalate complexes in solution. lehigh.eduresearchgate.netresearchgate.net |

| 3.0 - 5.0 | Mixed oxalate/hydroxyl complexes | Partial hydrolysis of oxalate ligands and increased Nb-OH bonding. |

| > 5.0 | Hydrated Nb₂O₅ colloids | Precipitation of amorphous Nb₂O₅·nH₂O. lehigh.edu |

Ligand Exchange and Complexation Reactions

Niobium(V) oxalate complexes are versatile precursors that can undergo ligand exchange reactions to form a variety of other niobium-containing compounds. The oxalate ligands are relatively labile and can be substituted by other chelating agents, a property that is exploited in the synthesis of new materials. rsc.orgresearchgate.net

One notable example is the reaction of niobium oxalate with other hydroxy acids. wikipedia.org For instance, heating niobium oxalate with sodium citrate (B86180) can lead to the formation of sodium niobate (NaNbO₃), a perovskite material with important dielectric properties. wikipedia.org

Ligand exchange is also a key step in the formation of mixed-metal complexes. The tris(oxalato)oxoniobate(V) anion, [NbO(C₂O₄)₃]³⁻, can act as a source of oxalate ligands that can then bridge to other metal centers. researchgate.net This has been utilized to synthesize heterometallic complexes containing both niobium and a divalent metal ion like cobalt, nickel, or zinc. researchgate.net

Furthermore, niobium oxalate complexes are used in the synthesis of mixed-metal oxides. For example, they can be reacted with salts of other metals, such as iron nitrate, to produce iron-niobium oxide catalysts upon calcination. scientiaplena.org.br The oxalate precursor facilitates a homogeneous mixing of the metal ions at the molecular level, leading to the formation of well-defined mixed-oxide phases.

The lability of the oxalate ligands also makes niobium oxalate a convenient source for incorporating niobium into polyoxometalate (POM) structures. rsc.orgresearchgate.net Reactions of ammonium niobium oxalate with polytungstate macrocycles have been shown to result in the incorporation of {NbO(H₂O)}³⁺ units into the POM framework. rsc.orgresearchgate.net

Aging and Polymerization Processes in Niobium Oxalate Solutions

Aqueous solutions of niobium oxalate can undergo aging and polymerization, particularly under certain conditions of pH and concentration. lehigh.edugoogle.com This process involves the hydrolysis of the oxalate complexes and the subsequent formation of Nb-O-Nb bridges, leading to the formation of polymeric species and eventually precipitation of hydrated niobium oxide. researchgate.netgoogle.com

The aging process is essentially a competition between the dissolution of the niobium precursor and the polymerization of the aqueous niobium species. researchgate.net An aged precipitate of niobium oxalate may become insoluble in water due to this polymerization. google.com The polymerization is driven by the loss of water molecules and the formation of olation bridges between niobium centers. google.com

The stability of niobium oxalate solutions against aging and polymerization can be influenced by the presence of other ions. For example, in the synthesis of ammonium niobium oxalate, the addition of an ammonium salt after evaporation can help prevent polymerization by reintroducing ammonium ions into the solution, which favors the crystallization of the desired complex and inhibits the formation of insoluble polymeric products. google.com

The kinetics of polymerization can also be influenced by the nature of the initial niobium complex. For instance, in the synthesis of potassium sodium niobate (KNN), it has been observed that the oxalate-complexed niobium has a low energy barrier for polymerization and the formation of Nb-O octahedra. ntnu.no This can lead to the crystallization of the desired perovskite phase at lower temperatures, but can also promote the formation of secondary phases if the kinetics are not carefully controlled. ntnu.no The aging of the electropolishing bath for niobium, which contains fluorinated complexes, also demonstrates that the dissolved niobium in solution influences the electrochemical processes. aps.org

Advanced Characterization Techniques in Niobium V Oxalate Hydrate Research

Spectroscopic Analysis

Spectroscopy is fundamental to probing the molecular and electronic structure of niobium(V) oxalate (B1200264) hydrate (B1144303). By analyzing the interaction of the material with electromagnetic radiation, researchers can identify functional groups, determine molecular structures, and quantify surface elemental compositions.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in niobium oxalate complexes by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. scielo.br Studies on related compounds like ammonium (B1175870) oxotris(oxalate) niobate hydrate reveal characteristic absorption bands that confirm the presence of oxalate ions, water of hydration, and the niobate core. scielo.brresearchgate.net

Key findings from IR analysis include:

Oxalate and Carboxyl Groups: Bands observed between 1241 cm⁻¹ and 1714 cm⁻¹ are characteristic of oxalic and oxalate groups coordinated with the niobium center. researchgate.net A specific peak around 1713 cm⁻¹ can be assigned to the C=O stretching mode of the carboxyl group. cambridge.org Other bands related to the bond between the oxalate ion and the niobium atom are also identifiable. scielo.brresearchgate.net

Niobium-Oxygen Bonds: A distinct band often noted around 889 cm⁻¹ is attributed to the vibration of the terminal Nb=O bond, a key feature of the oxyniobate core. researchgate.net

Hydration and Hydroxyl Groups: The presence of hydration water is confirmed by bands related to H-O vibrations. scielo.br A broad absorption band at approximately 1620 cm⁻¹ is attributed to the hydroxyl group of water molecules associated with the compound. cambridge.org In ammonium-containing precursors, bands related to N-H vibrations are also detected. scielo.br

The disappearance of these bands upon thermal treatment can be used to track the decomposition of the complex and the formation of niobium oxide. scielo.brresearchgate.net For instance, the bands related to the oxalate ion are no longer present in residues heated above 250-300°C. scielo.brresearchgate.net

Table 1: Characteristic IR Absorption Bands in Niobium Oxalate Complexes This table is interactive. Click on the headers to sort.

| Vibrational Mode | Wavenumber (cm⁻¹) | Source Reference(s) |

|---|---|---|

| N-H Stretch (in ammonium precursors) | ~3539 | researchgate.net |

| O-H Stretch (crystallization water) | 3212 - 3442 | researchgate.net |

| C=O Stretch (carboxyl/oxalate) | 1713 - 1714 | researchgate.netcambridge.org |

| C-O & C-C Stretch (oxalate) | 1241 - 1700 | researchgate.net |

| O-H Bend (adsorbed/combined H₂O) | ~1620 | cambridge.org |

| Nb=O Stretch | ~889 | researchgate.net |

Raman Spectroscopy for Molecular Structures and Speciation in Solution

Raman spectroscopy is particularly effective for studying the molecular structure of niobium oxalate, both in the solid state and in aqueous solutions. It provides detailed information on the niobium-oxygen framework and the coordination of the oxalate ligands. lehigh.edulehigh.edu

In the solid state, the Raman spectrum of the niobium oxalate precursor exhibits a sharp, strong band around 958-960 cm⁻¹, which is assigned to the Nb=O terminal double bond. lehigh.edulehigh.edu A band at approximately 570 cm⁻¹ arises from the breathing mode of the bidentate oxalate ligands coordinated to niobium (Nb-O₂-C₂ bridging bond), while a band near 290 cm⁻¹ is attributed to the Nb-OH₂ bond. lehigh.edu

Raman spectroscopy is exceptionally useful for investigating the speciation of niobium oxalate in aqueous solutions, which is highly dependent on pH. lehigh.eduacs.org

At low pH (< 3.0): The spectra show two distinct peaks in the 900-1000 cm⁻¹ region, characteristic of Nb=O terminal stretching modes. lehigh.edu The presence of two peaks suggests an equilibrium between two different niobium oxalate ionic species, likely containing two or three oxalate groups. lehigh.edugoogle.com Corresponding bending modes appear at 200-400 cm⁻¹, and bands for Nb-O-C (560-580 cm⁻¹) and Nb-OH₂ (280-320 cm⁻¹) are also observed. lehigh.edugoogle.comgoogleapis.com

At high pH (> 5.0): As the pH increases, new bands emerge around 662-670 cm⁻¹ and 220 cm⁻¹, indicating the hydrolysis of the oxalate complexes and the formation of hydrated niobium oxide (Nb₂O₅·nH₂O) through polymerization. lehigh.edugoogle.comgoogleapis.com

This pH-dependent behavior is critical for controlling the synthesis of supported niobium oxide catalysts, as the nature of the precursor species in solution influences the final structure of the catalyst. lehigh.eduacs.org

Table 2: Key Raman Bands for Niobium Oxalate and its Aqueous Species This table is interactive. Click on the headers to sort.

| Assignment | Wavenumber (cm⁻¹) | Condition | Source Reference(s) |

|---|---|---|---|

| Nb=O Terminal Stretch | 958 - 960 | Solid Precursor | lehigh.edulehigh.edu |

| Nb=O Terminal Stretch | 910 - 940 | Aqueous Solution (pH < 4.0) | lehigh.edugoogle.com |

| Nb-O₂-C₂ Breathing Mode | ~570 | Solid Precursor | lehigh.edu |

| Nb-O-C Stretch | 560 - 580 | Aqueous Solution (pH < 4.0) | google.comgoogleapis.com |

| Nb-OH₂ Bond | 280 - 320 | Aqueous Solution (pH < 4.0) | google.comgoogleapis.com |

| Hydrated Nb₂O₅ Formation | ~662 | Aqueous Solution (pH > 4.0) | google.comgoogleapis.com |

Nuclear Magnetic Resonance (NMR) Crystallography (¹H, ²H, ¹³C, ⁹³Nb Solid-State NMR)

NMR crystallography, which combines solid-state NMR spectroscopy with computational methods and diffraction data, offers profound, atom-specific insights into the structure and dynamics of niobium oxalate complexes. researchgate.net This technique is especially valuable for characterizing materials with complex structures or disorder.

A detailed study on ammonium niobium oxalate using variable temperature ¹H, ²H, ¹³C, and ⁹³Nb solid-state NMR revealed an unusual structural transformation. researchgate.net It was discovered that mild heating of a mixture of hydrated phases induces condensation and the formation of a new polymeric phase, catena-NH₄[NbO₂/₂(C₂O₄)₂(H₂O)], which consists of infinite zigzag chains of niobium fragments connected by oxygen bridges. researchgate.net

⁹³Nb Solid-State NMR: As ⁹³Nb is a quadrupolar nucleus (I = 9/2), its NMR parameters, such as the chemical shift and the nuclear quadrupole coupling constant (C_Q), are extremely sensitive to the local symmetry and coordination environment of the niobium atom. acs.orgresearchgate.net In the newly identified polymeric phase of niobium oxalate, the ⁹³Nb nucleus exhibited an unusually small C_Q value, which was attributed to enhanced thermal mobility within the crystal lattice. researchgate.net This technique can distinguish between different niobium coordination environments (e.g., four-, five-, or six-coordinated Nb sites). researchgate.net

¹H, ²H, and ¹³C Solid-State NMR: These nuclei are used to probe the organic oxalate ligands and water molecules. Variable temperature experiments using these nuclei confirmed that the new polymeric phase possesses significant proton and ligand mobility, which correlates with a disruption of the hydrogen-bonding network that stabilizes the precursor phases. researchgate.net

NMR crystallography has thus been instrumental in not only solving the crystal structure of a previously unknown niobium oxalate phase but also in characterizing its dynamic properties. researchgate.netrsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for analyzing the elemental composition and chemical (oxidation) states of atoms within the top few nanometers of a material's surface. lehigh.edu In the context of niobium oxalate hydrate, XPS is primarily used to characterize the surface of the compound itself or, more commonly, the niobium oxide materials derived from it. lehigh.edulehigh.edu

Key applications of XPS in this research area include:

Determining Oxidation State: The binding energy of the Nb 3d core level electrons is a definitive indicator of niobium's oxidation state. For niobium oxalate and the niobia (Nb₂O₅) produced from its calcination, the Nb 3d spectrum consistently shows peaks corresponding to the Nb⁵⁺ oxidation state. researchgate.net

Quantifying Surface Composition: XPS can be used to determine the atomic ratios of elements on a surface. For instance, in studies of supported niobium oxide catalysts prepared from a niobium oxalate precursor, XPS is used to calculate the surface ratio of niobium to the support material (e.g., Nb/Al), providing information on the dispersion and coverage of the niobium oxide species. lehigh.edulehigh.edu

Analyzing Surface Species: The O 1s spectrum can provide information about different oxygen-containing species on the surface, such as lattice oxygen in Nb-O-Nb bonds and surface hydroxyl groups (Nb-OH). researchgate.net

XPS is therefore essential for understanding the surface chemistry that governs the performance of materials derived from niobium oxalate precursors, particularly in catalytic applications. lehigh.edu

Diffraction and Imaging Techniques

Diffraction techniques are indispensable for determining the long-range atomic order and crystalline nature of materials. They provide the foundational data for phase identification and crystal structure solution.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is the primary technique used to identify crystalline phases and assess the degree of crystallinity in niobium oxalate hydrate and its thermal decomposition products. acs.org The diffraction pattern, a plot of scattering intensity versus diffraction angle (2θ), serves as a unique fingerprint for a given crystalline material.

Research findings based on XRD include:

Phase Identification: XRD patterns are used to identify the specific crystal structure of niobium oxalate precursors. For example, ammonium niobium oxalate is known to have a monoclinic crystal structure. google.com Upon thermal treatment, XRD clearly visualizes the phase transformations. Niobium oxalate-derived materials can transform into various crystalline phases of Nb₂O₅, such as the low-temperature TT-Nb₂O₅ phase, the T-Nb₂O₅ phase, and the high-temperature H-Nb₂O₅ phase, each with a distinct diffraction pattern. mdpi.com

Crystallinity Assessment: The technique is used to determine whether a material is crystalline (producing sharp diffraction peaks) or amorphous (producing broad halos). For instance, as-supplied niobium oxalate powder can be analyzed for its initial crystallinity. acs.org Niobic acid (Nb₂O₅·nH₂O), often formed as an intermediate, is typically amorphous or poorly crystalline, as shown by broad features in its diffractogram. mdpi.com

Structural Solution: In combination with other methods like NMR crystallography, powder XRD data can be used to solve the crystal structures of new, complex phases. This was demonstrated in the discovery of an orthorhombic polymeric phase formed from the condensation of ammonium niobium oxalate. researchgate.net

Tracking Reactions: XRD is employed to follow the formation of new compounds when niobium oxalate is used as a reactant, such as in the synthesis of bimetallic oxides like nickel niobate. researchgate.netjove.com

XRD is therefore a cornerstone technique for the structural characterization of niobium oxalate hydrate, from verifying the starting material to analyzing the crystalline nature of the final, functional oxides. mdpi.com

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is an indispensable tool for examining the surface topography, morphology, and microstructure of materials derived from niobium(V) oxalate hydrate. mdpi.com This technique provides detailed images that reveal the size, shape, and arrangement of particles, which are critical parameters influencing the properties of the final materials, such as catalysts and electronic components.

Research findings from SEM analysis of niobium oxalate precursors and their calcination products demonstrate a variety of morphologies. Studies on oxalic niobium precursors have identified the presence of agglomerated particles that exhibit a distinct platelet-like shape. scielo.br These precursors typically feature small particle sizes, often less than 2µm, which contributes to their high reactivity compared to commercial niobium pentoxide. scielo.br This high reactivity is advantageous for producing mixed oxides in single phases. scielo.br

The microstructure of materials calcined from niobium-oxalate-based precursors has also been thoroughly characterized. SEM imaging of powders calcined at temperatures between 600°C and 900°C revealed a homogeneous microstructure with a fine, uniform grain size distribution and an average particle size of approximately 100 nm. researchgate.net Even at lower calcination temperatures like 600°C, the formation of necks between well-formed particles was observed, indicating the onset of sintering. researchgate.net In other preparations, catalysts derived from niobium(V) oxalate hydrate showed a worm-like aggregation of primary nanoparticles. rsc.org

Interactive Table 1: Morphological Characteristics Observed by SEM

| Precursor/Derivative | Synthesis/Treatment Method | Observed Morphology | Particle/Feature Size | Source(s) |

| Oxalic Niobium Precursor | Complexation with oxalic acid | Agglomerated particles with platelet shape | < 2 µm | scielo.br |

| Niobium Oxide Nanoparticles | Hydrothermal treatment of niobium oxalate solution | Spiky nanoparticles (sphere core with radial nanorods) | 80 - 300 nm | cambridge.org |

| Niobium Oxide | Hydrothermal synthesis from ammonium niobium oxalate | Nanoparticles | Not specified | researchgate.net |

| Calcined Powder | Calcination of precursor from niobic acid & oxalic acid | Fine, uniform grains; homogeneous microstructure | ~100 nm | researchgate.net |

| Nb₂O₅ Support | Hydrothermal route using niobium(V) oxalate hydrate | Worm-like aggregation of primary particles | ~11 nm (primary particles) | rsc.org |

Transmission Electron Microscopy (TEM) for Nanostructure and Crystalline Defects

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) offer deeper insights into the nanostructural features of materials synthesized from niobium(V) oxalate hydrate. These techniques are powerful for analyzing nanoscale crystallites, grain boundaries, and crystalline defects, which are fundamental to the material's performance. mdpi.comufmg.br

TEM analysis of niobium-based materials derived from oxalate precursors consistently reveals their nanocrystalline nature. For instance, niobium carbonitrides prepared from ammonium niobate(V) oxalate hydrate are composed of nanoscale crystallites measuring between 10 and 50 nm. nih.govacs.org Similarly, Nb₂O₅ nanoparticles prepared from ammonium niobate oxalate hydrate via reaction with ammonia (B1221849) or urea (B33335) show uniform sizes in the range of 30-50 nm. researchgate.net

HRTEM is particularly effective for examining the atomic-level structure. In studies of Nb₂O₅ supports synthesized from niobium(V) oxalate hydrate, HRTEM images clearly show lattice fringes. rsc.org The measured d-spacing of 0.39 nm corresponds to the (001) crystal plane of hexagonal Nb₂O₅, confirming the crystalline phase at the nanoscale. rsc.org Furthermore, the analysis of electrospun niobium oxide nanofibers produced from an ammonium niobate oxalate hydrate precursor confirmed their porous nature, revealing they are constructed from individual crystals. bibliotekanauki.pl Selected Area Electron Diffraction (SAED), a technique often used in conjunction with TEM, demonstrated the monocrystalline nature of these individual nanoparticles, identifying them as having the orthorhombic T-Nb₂O₅ crystal structure. bibliotekanauki.pl

The ability of TEM to identify and characterize crystalline defects is crucial, as such imperfections can significantly influence a material's catalytic and electronic properties. ufmg.br Research has highlighted that HRTEM is a robust technique for understanding the crystalline phase and the role of these defects within the niobium pentoxide structure. ufmg.br

Interactive Table 2: Nanostructural Characteristics Identified by TEM

| Derivative Material | Precursor | Key Findings | Crystallite/Particle Size | Crystalline Phase/Defect | Source(s) |

| Niobium Carbonitride | Ammonium niobate(V) oxalate hydrate | Nanoscale crystallites observed | 10 - 50 nm | Cubic-rock salt structure | nih.govacs.org |

| Nb₂O₅ Nanoparticles | Ammonium niobate oxalate hydrate | Uniform nanoparticles | 30 - 50 nm | Not specified | researchgate.net |

| Nb₂O₅ Support | Niobium(V) oxalate hydrate | Clear lattice fringes in HRTEM | ~11 nm | Hexagonal Nb₂O₅, (001) plane confirmed | rsc.org |

| Nb₂O₅ Nanofibers | Ammonium niobate oxalate hydrate | Porous nanofibers built from individual crystals; SAED confirmed monocrystalline nature | Not specified | Orthorhombic (T-Nb₂O₅) | bibliotekanauki.pl |

| Niobium Pentoxide | Not specified | HRTEM identified crystalline phase and structural defects | Not specified | Various polymorphs and defects | ufmg.br |

Thermal Decomposition Mechanisms of Niobium V Oxalate Hydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques used to investigate the thermal degradation of niobium oxalate (B1200264) hydrates. TGA measures the change in mass of a sample as a function of temperature, revealing distinct stages of decomposition, while DSC detects the heat flow associated with thermal events, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing).

Studies on ammonium (B1175870) niobium oxalate complexes, which share a similar decomposition pathway, show several distinct mass loss events. For instance, the analysis of monohydrated ammonium oxotris(oxalate)niobate, (NH₄)₃NbO(C₂O₄)₃·H₂O, reveals a stepwise decomposition process. scielo.brscielo.br TGA of a related complex, NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O, also shows clear mass loss stages corresponding to the removal of water and the breakdown of oxalate ligands.

DSC and Differential Thermal Analysis (DTA) curves complement the TGA data by showing corresponding thermal effects. The initial dehydration steps are typically associated with endothermic peaks, as energy is required to break the bonds holding the water molecules. scielo.br The subsequent decomposition of the oxalate ligands also corresponds to endothermic events. scielo.br A significant exothermic peak is often observed at higher temperatures, which is not related to mass loss but rather to the crystallization of the amorphous niobium oxide into a more stable, ordered crystalline structure. scielo.brscielo.br In one study, this exothermic peak appeared around 600°C. scielo.br

Table 1: Summary of Thermal Events in the Decomposition of Ammonium Niobium Oxalate Complex

| Temperature Range (°C) | Event Type | Associated Process | Source |

|---|---|---|---|

| 98–145 | Endothermic | Loss of humidity/hydration water | scielo.br |

| 180–220 | Endothermic | Partial decomposition of ammonium and oxalate ions | scielo.brscielo.br |

| 240–300 | Endothermic | Major decomposition of oxalate, ammonium, and coordinated water | scielo.br |

Stepwise Decomposition Processes

The first stage of thermal decomposition involves the loss of water molecules. This process can occur in one or more steps, depending on how the water is incorporated into the crystal structure. Loosely bound water of hydration (or surface humidity) is typically lost first, at temperatures ranging from approximately 98°C to 145°C. scielo.br In complexes such as NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O, the loss of water begins around 125°C. wikipedia.org This initial mass loss corresponds to the removal of both the outer-sphere hydration water and the inner-sphere coordinated water molecules. scielo.br The complete removal of all water molecules, particularly those coordinated directly to the niobium center, may occur at higher temperatures, sometimes overlapping with the beginning of oxalate decomposition in the 240°C to 300°C range. scielo.br

Following dehydration, the oxalate ligands decompose. This is a complex process that results in a significant loss of mass and the evolution of gaseous products. For niobium oxalate complexes, this decomposition typically occurs in the temperature range of 170°C to 300°C. scielo.br For some variants, the range can extend from 260°C to 630°C. The primary gaseous products evolved from the breakdown of the oxalate (C₂O₄²⁻) ligand are carbon monoxide (CO) and carbon dioxide (CO₂). scielo.brscielo.br

In the case of ammonium niobium oxalate complexes, such as (NH₄)₃NbO(C₂O₄)₃·H₂O, ammonia (B1221849) (NH₃) is also released. scielo.brscielo.br The release of ammonia and carbon dioxide can begin at temperatures as low as 180°C–220°C, with a more intense evolution of NH₃, CO₂, and CO occurring between 240°C and 300°C. scielo.br The release of these gases disrupts the crystal structure, leading to the formation of an intermediate, amorphous material. scielo.br

Between the initial loss of ligands and the final formation of crystalline Nb₂O₅, intermediate niobium-oxygen species are formed. After the primary decomposition of the oxalate groups, the resulting solid is an amorphous, porous material. scielo.brscielo.br Infrared spectroscopy studies on the residues at various temperatures show that the characteristic absorption bands of the oxalate ion disappear above 250°C, confirming the ligand's decomposition. scielo.br The resulting intermediate is often described as a hydrated niobium oxide (NbOₓ·nH₂O) or an amorphous niobium oxide. In the decomposition of related strontium tris(oxalato)oxoniobate, evidence suggests the formation of an intermediate mono(oxalato)oxoniobate complex before complete ligand loss. akjournals.com

Formation and Crystallization of Niobium Oxides (Nb₂O₅)

The final stage of the thermal decomposition is the transformation of the amorphous intermediate into crystalline niobium pentoxide (Nb₂O₅). This process is crucial as the crystallinity of the final oxide product significantly influences its properties and performance in applications.

The massive release of gaseous products during ligand decomposition leads to the collapse of the initial crystal lattice, resulting in an amorphous solid. scielo.brscielo.br This amorphous niobium oxide is stable over a certain temperature range before it gains enough thermal energy to rearrange into an ordered, crystalline structure. The transition from an amorphous to a crystalline phase is an exothermic process, which is clearly identifiable as a sharp peak on DTA or DSC curves, often occurring around 600°C. scielo.br The final, pure Nb₂O₅ is typically obtained at temperatures of 630°C or higher. wikipedia.org

The amorphous residue first crystallizes into a low-temperature polymorph of Nb₂O₅. Studies have identified this initial crystalline phase as orthorhombic T-Nb₂O₅, which forms at temperatures between 600°C and 800°C. scielo.brscielo.br X-ray diffraction (XRD) analysis of the residue heated to 700°C confirms the presence of this orthorhombic structure. scielo.br Upon further heating to higher temperatures, typically between 700°C and 950°C, a second phase transition occurs, converting the orthorhombic T-Nb₂O₅ into the more stable, high-temperature monoclinic H-Nb₂O₅ phase. scielo.brscielo.br

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Niobium(V) oxalate hydrate (B1144303) | C₁₀H₅NbO₂₀·xH₂O |

| Niobium pentoxide | Nb₂O₅ |

| Ammonium niobium oxalate | (NH₄)₃NbO(C₂O₄)₃·H₂O or NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O |

| Carbon monoxide | CO |

| Carbon dioxide | CO₂ |

| Ammonia | NH₃ |

| Water | H₂O |

| Hydrated niobium oxide | NbOₓ·nH₂O |

| Strontium tris(oxalato)oxoniobate | Sr₃[NbO(C₂O₄)₃]₂·8H₂O |

| Orthorhombic Niobium Pentoxide | T-Nb₂O₅ |

Formation of Orthorhombic and Monoclinic Nb₂O₅ Phases

The thermal decomposition of niobium(V) oxalate hydrate is a common method for producing niobium pentoxide (Nb₂O₅). The crystalline phase of the resulting Nb₂O₅ is highly dependent on the calcination temperature. Following the initial decomposition of the oxalate ligands, the material typically exists in an amorphous state before crystallizing into various polymorphs at higher temperatures. scielo.brscielo.br The transition to the stable, crystalline forms—primarily the orthorhombic (T-Nb₂O₅) and monoclinic (H-Nb₂O₅) phases—occurs in a well-defined temperature sequence.

Research shows that the amorphous niobium oxide derived from the oxalate precursor begins to crystallize into the orthorhombic (T-Nb₂O₅) phase at temperatures between 600°C and 800°C. scielo.brtandfonline.com One study, which utilized ammonium niobate(V) oxalate hydrate as the precursor, observed the formation of amorphous material after decomposition at 400°C. Upon further heating in an inert argon atmosphere, this amorphous residue crystallized into orthorhombic Nb₂O₅ at approximately 600°C, with the structure being well-defined by 700°C. scielo.brscielo.br

As the calcination temperature is increased further, the orthorhombic phase transforms into the more thermodynamically stable monoclinic (H-Nb₂O₅) phase. This transformation is generally observed at temperatures above 800°C. scielo.br Specifically, studies have shown this phase change occurring between 700°C and 950°C. scielo.br Other research confirms the formation of the H-Nb₂O₅ phase at temperatures around 1100°C from niobium oxalate precursors. scielo.brresearchgate.netmdpi.com The H-Nb₂O₅ phase is the most stable crystalline form of niobium pentoxide. tandfonline.com

The precise temperatures for these phase transformations can be influenced by the specific synthesis method and the starting precursor used. scielo.brmdpi.com For instance, Nb₂O₅ nanoparticles synthesized via a solvothermal method using a niobium oxalate precursor transformed to the T-Nb₂O₅ phase after heat treatment at 900°C, and subsequently to the H-Nb₂O₅ phase at 1100°C. mdpi.com

The following table summarizes the temperature-dependent formation of Nb₂O₅ polymorphs from oxalate precursors as reported in various studies.

| Precursor State | Formation Temperature (°C) | Resulting Phase | Reference |

|---|---|---|---|

| Amorphous | 600 - 800 | Orthorhombic (T-Nb₂O₅) | scielo.brtandfonline.com |

| Amorphous (from Ammonium Niobate(V) Oxalate Hydrate) | ~700 | Orthorhombic (T-Nb₂O₅) | scielo.br |

| Orthorhombic (T-Nb₂O₅) | > 800 | Monoclinic (H-Nb₂O₅) | scielo.br |

| Orthorhombic (T-Nb₂O₅) | 700 - 950 | Monoclinic (H-Nb₂O₅) | scielo.br |

| TT-Nb₂O₅/Niobic Acid Mixture (from solvothermal synthesis) | 900 | Orthorhombic (T-Nb₂O₅) | mdpi.com |

| Orthorhombic (T-Nb₂O₅) (from solvothermal synthesis) | 1100 | Monoclinic (H-Nb₂O₅) | mdpi.com |

Influence of Decomposition Atmosphere (Inert vs. Oxidizing)

The atmosphere under which the thermal decomposition of niobium(V) oxalate hydrate is conducted plays a significant role in the decomposition pathway and the characteristics of the final niobium pentoxide product. The primary distinction lies in the reaction of the organic oxalate ligands, which can proceed via different mechanisms in an inert (e.g., argon, nitrogen) versus an oxidizing (e.g., air, oxygen) environment.

In an oxidizing atmosphere , such as air, the decomposition of the oxalate component is a combustion process. The organic ligands react with oxygen to form gaseous products, primarily carbon dioxide and water vapor. This process generally ensures the complete removal of carbonaceous residues at relatively lower temperatures.

In contrast, decomposition in an inert atmosphere , such as argon or nitrogen, proceeds through pyrolysis. The oxalate ligands break down to release a mixture of carbon monoxide (CO) and carbon dioxide (CO₂). scielo.brresearchgate.net A critical consequence of this process is the potential for the formation of solid carbonaceous residues. scielo.br This residual carbon must be removed at higher temperatures. For example, in the decomposition of ammonium oxotris(oxalate)niobate in argon, an exothermic event around 600°C is associated with the release of CO₂, which is attributed to the oxidation of this pyrolytically formed carbon by trace oxygen or through other reactions. scielo.br This event occurs concurrently with the crystallization of the amorphous material into orthorhombic Nb₂O₅. scielo.br

The presence and subsequent removal of this carbon residue in an inert atmosphere can influence the crystallization process and the final properties of the Nb₂O₅. While the fundamental sequence of phase transformations (amorphous → orthorhombic → monoclinic) is maintained, the specific temperatures at which these transformations occur can be affected. researchgate.net The atmosphere can alter the temperature of reaction initiation and completion. researchgate.net For instance, the removal of carbon at a higher temperature in an inert atmosphere might impact the nucleation and growth of the Nb₂O₅ crystals.

The table below outlines the key differences in the decomposition process based on the atmosphere.

| Atmosphere Type | Decomposition Mechanism | Primary Gaseous Products | Solid Residue Potential | Key Implications |

|---|---|---|---|---|

| Oxidizing (e.g., Air) | Combustion | CO₂, H₂O | Low; carbon is efficiently combusted. | Cleaner decomposition with less potential for carbon contamination. researchgate.net |

| Inert (e.g., Argon) | Pyrolysis | CO, CO₂ | High; formation of carbonaceous residue is likely. scielo.brscielo.br | Carbon residue is removed at higher temperatures (~600°C), which can coincide with and influence the crystallization of Nb₂O₅. scielo.brscielo.br |

Aqueous Solution Chemistry of Niobium V Oxalate Hydrate

Hydrolysis and Condensation Processes

In aqueous solutions, niobium(V) oxalate (B1200264) complexes are subject to hydrolysis, a process where water molecules react with the complex, often leading to the displacement of oxalate ligands by hydroxyl groups. lehigh.eduresearchgate.net This process is highly dependent on the pH of the solution. As the pH increases, particularly through the addition of a base like ammonium (B1175870) hydroxide (B78521), the hydrolysis of niobium oxalate species is initiated. lehigh.edu

Studies have shown that in solutions containing species with three oxalate groups, an increase in pH leads to the replacement of one oxalate group by hydroxyl (OH⁻) groups, resulting in a complex with two oxalate groups. lehigh.edu Further increases in pH to around 5.0 can cause more extensive hydrolysis and condensation, where Nb-O-Nb bridges form between molecules, leading to the coagulation and precipitation of hydrated niobium pentoxide (Nb₂O₅·nH₂O). lehigh.eduresearchgate.net Potentiometric and conductometric measurements confirm the hydrolysis of the complex niobate upon dissolution in water, with evidence pointing to the formation of the [NbO(OH)(C₂O₄)₂]²⁻ anion. researchgate.net

The general sensitivity of niobium(V) to hydrolysis makes aqueous solution-gel routes for material synthesis challenging, as uncontrolled hydrolysis can lead to precipitation and phase segregation. ung.si The condensation reactions are a key step in forming gel networks from these aqueous precursors. ung.si

Stability of Niobium Oxalate Ionic Species in Aqueous Media

The stability of niobium oxalate species in water is a key factor in its use as a precursor for catalysts and other materials. lehigh.edu The oxalate ligands act as effective chelating agents, complexing with the niobium(V) ion and preventing the premature precipitation of hydrated niobium oxide. This stabilization allows for the creation of homogeneous aqueous solutions, which is advantageous for many synthesis protocols.

The stability of these complexes is, however, highly dependent on the pH of the solution. Research using Raman spectroscopy has demonstrated that various niobium oxalate ionic species exist in equilibrium and their stability varies with pH. researchgate.netgoogle.com Generally, niobium oxalate species are stable in acidic conditions, specifically within a pH range of 0.5 to 3.0 or 4.0. researchgate.netgoogle.com Beyond a pH of 4.0, the stability decreases significantly as hydrolysis and polymerization processes begin to dominate, leading to the precipitation of hydrated Nb₂O₅. google.com At a pH below 3.0, the dominant species is often identified as [NbO(C₂O₄)₂(H₂O)₂]⁻. As the pH rises to between 3.0 and 5.0, partial hydrolysis of the oxalate ligands occurs, resulting in mixed oxalate/hydroxyl complexes.

Temperature also affects stability; niobium oxalate is reported to be unstable in solutions above 80°C, where it decomposes to form niobium hydroxide (Nb(OH)₅). chembk.com

Table 1: pH-Dependent Speciation of Niobium Oxalate in Aqueous Solution

| pH Range | Dominant Species/Process | Characteristics | Source |

|---|---|---|---|

| < 3.0 | [NbO(C₂O₄)₂(H₂O)₂]⁻ and [NbO(C₂O₄)₃]³⁻ | Stable complex ions with bidentate oxalate coordination. | researchgate.net |

| 3.0 - 5.0 | Mixed oxalate/hydroxyl complexes (e.g., [NbO(OH)(C₂O₄)₂]²⁻) | Partial hydrolysis of oxalate ligands; increased Nb-OH bonding. | lehigh.eduresearchgate.net |

| > 4.0 - 5.0 | Polymerization and Precipitation | Formation of hydrated niobium pentoxide (Nb₂O₅·nH₂O) precipitate. | lehigh.eduresearchgate.netgoogle.com |

Equilibrium Studies of Niobium-Oxalate-Water Systems

Equilibrium studies, primarily conducted using Raman spectroscopy, have been instrumental in understanding the behavior of niobium oxalate in water. lehigh.eduresearchgate.net These studies reveal that the aqueous system is a dynamic equilibrium involving multiple ionic species. The position of this equilibrium is sensitive to several factors, including solution pH, the concentration of oxalic acid, and the concentration of niobium itself. researchgate.net

In acidic solutions, two primary niobium oxalate ionic species have been identified: [NbO(C₂O₄)₂(H₂O)₂]⁻ and [NbO(C₂O₄)₃]³⁻. researchgate.net The relative concentration of these two species is dictated by the pH and the amount of free oxalic acid in the solution. lehigh.eduresearchgate.net Raman spectra show two distinct peaks in the 900-1000 cm⁻¹ range, characteristic of Nb=O terminal stretching modes. The changing relative intensity of these peaks (around 910 cm⁻¹ and 930 cm⁻¹) with varying pH provides direct evidence of the shifting equilibrium between the different niobium oxalate species. lehigh.edu

The solubility of niobium oxalate is also a critical aspect of the system's equilibrium. While its solubility in pure water is low, it increases significantly with the addition of oxalic acid. lehigh.edu However, at very high concentrations of oxalic acid, both niobium oxalate and oxalic acid can precipitate from the solution, highlighting the complex interplay of factors governing the equilibrium. lehigh.edu

Table 2: Factors Influencing Niobium-Oxalate-Water Equilibrium

| Factor | Effect on Equilibrium | Source |

|---|---|---|

| pH | Shifts the balance between different oxalate and hydroxyl complexes. Higher pH favors hydrolysis and precipitation. | lehigh.eduresearchgate.netgoogle.com |

| Oxalic Acid Concentration | Increases solubility of niobium oxalate up to a point. Affects the relative concentrations of species with two versus three oxalate ligands. | lehigh.eduresearchgate.net |

| Niobium Concentration | Influences the equilibrium between the different niobium oxalate ionic species present. | researchgate.net |

Polymerization and Gel Formation

Under specific conditions, the hydrolysis and condensation of niobium oxalate species can be controlled to induce polymerization and the formation of a gel. This process is the foundation of sol-gel synthesis methods used to create niobium-based materials like niobium pentoxide powders and films. ung.sicsic.esscielo.br

Polymerization is generally initiated by increasing the pH of the aqueous niobium oxalate solution. google.com As the pH rises above 4, the niobium oxalate ions begin to polymerize, forming Nb-O-Nb linkages. researchgate.netgoogle.com This process eventually leads to the formation of a three-dimensional network characteristic of a gel. If uncontrolled, this process results in the precipitation of hydrated niobium pentoxide. researchgate.netgoogle.com

In controlled sol-gel synthesis, other agents are often introduced to manage the polymerization process. For instance, citric acid can be used as a chelating and polymerization agent, which helps to stabilize the niobium ions in solution and control the gelation process upon heating. csic.es The Pechini method, a variation of the sol-gel process, utilizes polyalcohols to react with the metal complexes, leading to polyesterification and the formation of a homogeneous, polymeric gel network. scielo.br The transformation of niobium oxalate into a precursor suitable for gel formation, for example by reaction with peroxide and complexation with citric acid, is a key step for aqueous solution-gel routes. ung.si

Theoretical and Computational Studies of Niobium V Oxalate Hydrate Systems

Modeling of Structural Unit Components and Polymeric Fragments

Computational modeling of niobium(V) oxalate (B1200264) hydrate (B1144303) systems begins with the construction of accurate models of the fundamental structural units. Experimental studies have shown that in many oxalate-containing species, the niobium atom is heptacoordinated by oxygen atoms, resulting in a distorted pentagonal bipyramidal geometry researchgate.netscielo.br. A prominent example is the complex anion [NbO(C₂O₄)₃]³⁻ found in compounds like ammonium (B1175870) oxotris(oxalate) niobate monohydrate, (NH₄)₃[NbO(C₂O₄)₃]·H₂O researchgate.netscielo.br. In this structure, the niobium atom is coordinated to three bidentate oxalate groups and one oxo ligand scielo.br.

Theoretical models of these monomeric units are constructed to analyze bond lengths, bond angles, and coordination geometries. Beyond individual units, computational models can be extended to simulate polymeric fragments and the supramolecular motifs that arise from intermolecular forces like hydrogen bonding and π–π stacking interactions researchgate.net. These models are crucial for understanding how individual complex anions, cations, and water molecules pack together in the crystalline solid state.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For niobium(V) oxalate hydrates, DFT calculations provide a detailed understanding of the nature of the chemical bonds between niobium, the oxalate ligands, and the water molecules of hydration. These calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of covalent and ionic interactions within the complex researchgate.netchemrxiv.orguctm.edu.

Methodologies such as Natural Bond Orbital (NBO) analysis can be applied to DFT results to quantify charge distribution and analyze donor-acceptor interactions between occupied and unoccupied orbitals uctm.edu. This provides insight into the stabilization energy associated with electron delocalization, for example, from the oxygen lone pairs of the oxalate ligands to the empty d-orbitals of the niobium center. Such analyses are fundamental to explaining the stability and reactivity of the complex. While specific DFT studies on niobium oxalate hydrate are not widely published, the principles are well-established from studies on other niobium compounds and complex inorganic hydrates researchgate.netuctm.edu.

Prediction of Thermodynamically Favorable Structures and Hydration Environments

Computational methods are employed to predict the most thermodynamically stable structures of niobium oxalate complexes and their various hydrated forms. By calculating the total electronic energy of different possible geometries and hydration states, researchers can identify the lowest energy (and thus most favorable) configurations.

These theoretical predictions are closely linked to experimental observations of thermal decomposition. For instance, thermogravimetric analysis (TGA) of ammonium niobium oxalate hydrate shows distinct stages of mass loss corresponding to the removal of hydration water and the decomposition of ligands scielo.br. The first stage, occurring between approximately 72 °C and 138 °C, corresponds to dehydration scielo.br. Theoretical calculations can model the energetics of water binding to predict these dehydration temperatures and to understand the role of the hydration environment in stabilizing the crystal structure.

Theoretical Investigations of Spectroscopic Properties (e.g., NMR, IR, Raman)

Computational chemistry allows for the prediction of spectroscopic properties, which can then be compared with experimental spectra for validation of theoretical models and interpretation of experimental data.